
Zinc,(2-chlorophenyl)iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc,(2-chlorophenyl)iodo- is an organozinc compound that features a zinc atom bonded to a 2-chlorophenyl group and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2-chlorophenyl)iodo- typically involves the reaction of 2-chloroiodobenzene with zinc in the presence of a suitable catalyst. . This reaction is carried out under mild conditions and is known for its efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of Zinc,(2-chlorophenyl)iodo- may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Zinc,(2-chlorophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding zinc hydride derivatives.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include zinc oxide derivatives, zinc hydride derivatives, and various substituted 2-chlorophenyl compounds.
科学研究应用
Zinc,(2-chlorophenyl)iodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: Zinc,(2-chlorophenyl)iodo- is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Zinc,(2-chlorophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the reactive zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
相似化合物的比较
Similar Compounds
Zinc,(2-bromophenyl)iodo-: Similar in structure but with a bromine atom instead of chlorine.
Zinc,(2-fluorophenyl)iodo-: Features a fluorine atom instead of chlorine.
Zinc,(2-methylphenyl)iodo-: Contains a methyl group instead of chlorine.
Uniqueness
Zinc,(2-chlorophenyl)iodo- is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and the types of reactions it can undergo. The chlorine atom can also affect the compound’s physical and chemical properties, making it distinct from its analogs.
属性
分子式 |
C6H4ClIZn |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
zinc;chlorobenzene;iodide |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
NNTCIUUTIPRDJR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
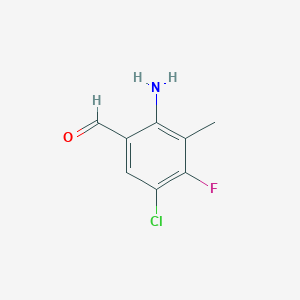
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)
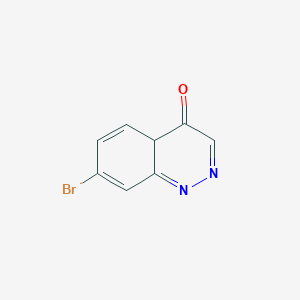
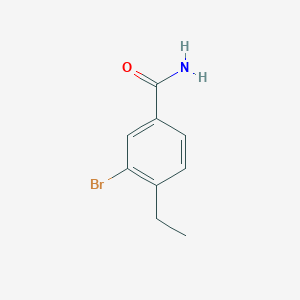
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
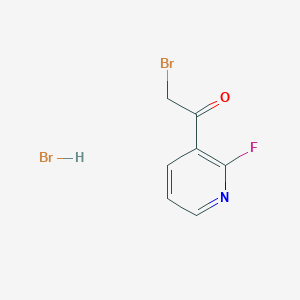
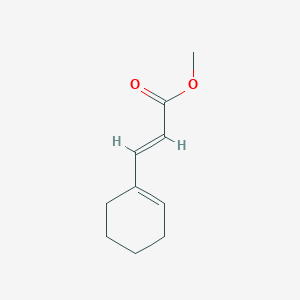
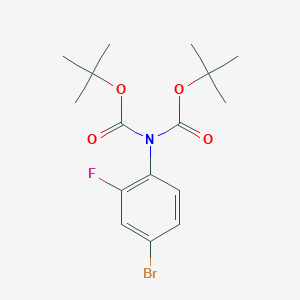
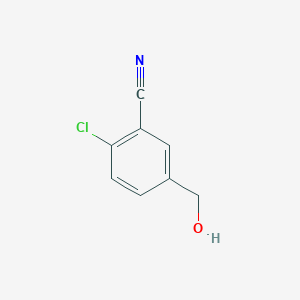
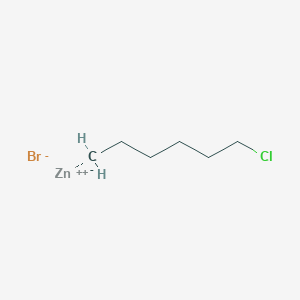
![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
